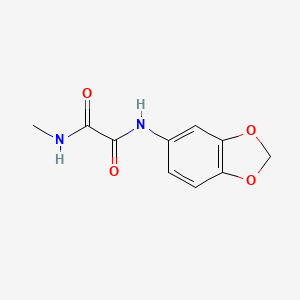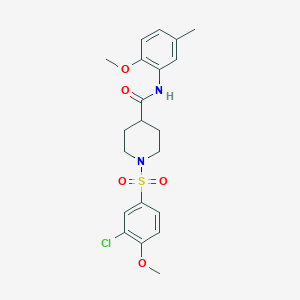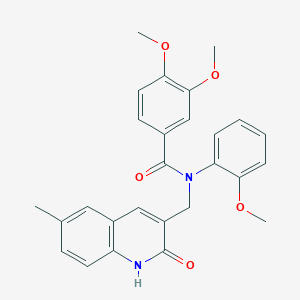
1-(5-fluoro-2-methoxybenzenesulfonyl)-N-phenylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-fluoro-2-methoxybenzenesulfonyl)-N-phenylpiperidine-4-carboxamide, also known as JNJ-42165279, is a novel and selective inhibitor of the sodium channel Nav1.7. Nav1.7 is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of pain signals. JNJ-42165279 has shown promising results in preclinical studies as a potential treatment for chronic pain.
Mécanisme D'action
1-(5-fluoro-2-methoxybenzenesulfonyl)-N-phenylpiperidine-4-carboxamide works by selectively inhibiting Nav1.7, which is predominantly expressed in sensory neurons and plays a key role in the transmission of pain signals. By blocking Nav1.7, this compound reduces the excitability of sensory neurons and thereby reduces pain transmission.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to reduce pain in various animal models, including models of inflammatory pain, neuropathic pain, and osteoarthritis pain. The compound has also been shown to have a long duration of action, making it a potentially attractive option for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-fluoro-2-methoxybenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is its selectivity for Nav1.7, which reduces the risk of off-target effects. Another advantage is its long duration of action, which may allow for less frequent dosing. However, one limitation of this compound is its relatively low potency compared to other Nav1.7 inhibitors, which may limit its efficacy in some contexts.
Orientations Futures
There are several potential future directions for research on 1-(5-fluoro-2-methoxybenzenesulfonyl)-N-phenylpiperidine-4-carboxamide. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in treating chronic pain. Another area of interest is the investigation of this compound in clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential use in combination with other pain medications.
Méthodes De Synthèse
The synthesis of 1-(5-fluoro-2-methoxybenzenesulfonyl)-N-phenylpiperidine-4-carboxamide involves several steps, including the reaction of 2-methoxy-5-fluorobenzenesulfonyl chloride with N-phenylpiperidine-4-carboxamide to form the desired product. The synthesis process has been described in detail in a research article published by Janssen Research & Development.
Applications De Recherche Scientifique
1-(5-fluoro-2-methoxybenzenesulfonyl)-N-phenylpiperidine-4-carboxamide has been extensively studied in preclinical models of pain. In a study published in the Journal of Medicinal Chemistry, this compound was found to have potent and selective activity against Nav1.7, with no significant activity against other sodium channels. The compound also demonstrated good pharmacokinetic properties and was well-tolerated in animal studies.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-11-9(13)10(14)12-6-2-3-7-8(4-6)16-5-15-7/h2-4H,5H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGJDLMUMKZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709108.png)
![ethyl 4-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7709116.png)

![N-(4-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7709130.png)









![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)
